3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenyl groups attached to a 1,2,4-dithiazolium ring, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of 4-methylphenyl derivatives with dithiazolium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other dithiazolium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-methoxyphenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-fluorophenyl)-1,2,4-dithiazol-1-ium perchlorate
Uniqueness
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions. This structural feature can lead to different chemical and biological properties compared to its analogs with other substituents.
Properties
CAS No. |
64469-24-5 |
---|---|
Molecular Formula |
C16H14ClNO4S2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1,2,4-dithiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H14NS2.ClHO4/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QCEUIQNJLKKGLO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.